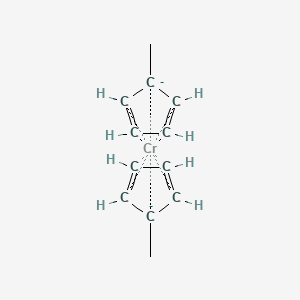
Chromium;5-methylcyclopenta-1,3-diene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Chromium;5-methylcyclopenta-1,3-diene is an organometallic compound that consists of a chromium atom coordinated to a 5-methylcyclopenta-1,3-diene ligand
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of chromium;5-methylcyclopenta-1,3-diene typically involves the reaction of chromium trichloride with 5-methylcyclopenta-1,3-diene in the presence of a reducing agent. The reaction is carried out under an inert atmosphere to prevent oxidation of the chromium. The reaction conditions often include elevated temperatures and the use of solvents such as tetrahydrofuran or diethyl ether to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Chromium;5-methylcyclopenta-1,3-diene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form chromium oxides and other oxidation products.
Reduction: It can be reduced to lower oxidation states of chromium.
Substitution: Ligand substitution reactions can occur, where the 5-methylcyclopenta-1,3-diene ligand is replaced by other ligands.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include oxygen, hydrogen peroxide, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Ligand exchange reactions often require the presence of coordinating solvents and elevated temperatures.
Major Products Formed
Oxidation: Chromium oxides and other chromium-containing compounds.
Reduction: Lower oxidation state chromium complexes.
Substitution: New organometallic complexes with different ligands.
Scientific Research Applications
Chromium;5-methylcyclopenta-1,3-diene has several scientific research applications:
Catalysis: It is used as a catalyst in various organic reactions, including polymerization and hydrogenation.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and magnetic properties.
Biology and Medicine: Research is ongoing to explore its potential as a therapeutic agent and its interactions with biological molecules.
Industry: It is used in the synthesis of fine chemicals and as a precursor for other organometallic compounds.
Mechanism of Action
The mechanism of action of chromium;5-methylcyclopenta-1,3-diene involves its ability to coordinate with other molecules and participate in electron transfer reactions. The chromium center can undergo changes in oxidation state, facilitating various chemical transformations. The 5-methylcyclopenta-1,3-diene ligand stabilizes the chromium center and influences its reactivity.
Comparison with Similar Compounds
Similar Compounds
Chromium;cyclopenta-1,3-diene: Similar structure but without the methyl group.
Chromium;1,1’-dimethylcyclopenta-1,3-diene: Contains two methyl groups on the cyclopentadiene ligand.
Chromium;1,3-dimethylcyclopenta-1,3-diene: Methyl groups are positioned differently on the cyclopentadiene ring.
Uniqueness
Chromium;5-methylcyclopenta-1,3-diene is unique due to the presence of the methyl group at the 5-position of the cyclopentadiene ring. This structural feature influences its chemical reactivity and stability, making it distinct from other similar compounds.
Properties
Molecular Formula |
C12H14Cr-2 |
|---|---|
Molecular Weight |
210.23 g/mol |
IUPAC Name |
chromium;5-methylcyclopenta-1,3-diene |
InChI |
InChI=1S/2C6H7.Cr/c2*1-6-4-2-3-5-6;/h2*2-5H,1H3;/q2*-1; |
InChI Key |
BDKYUUTZOLSNGV-UHFFFAOYSA-N |
Canonical SMILES |
C[C-]1C=CC=C1.C[C-]1C=CC=C1.[Cr] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


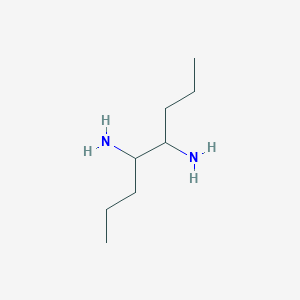

![N-(2-{[(E)-(4-methoxyphenyl)methylidene]amino}ethyl)-4-methylbenzenesulfonamide](/img/structure/B14133029.png)
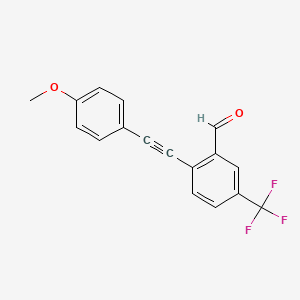
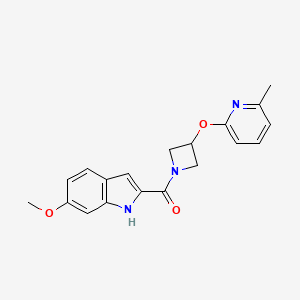

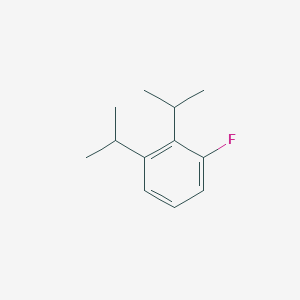
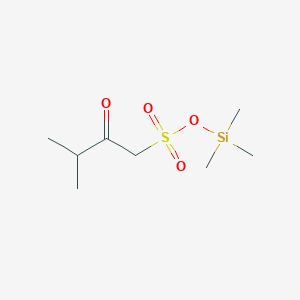

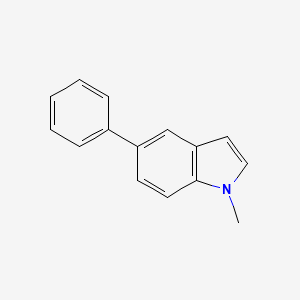

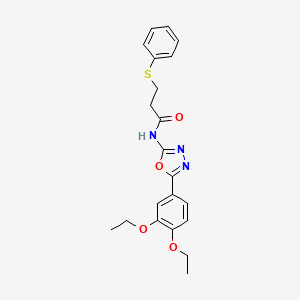
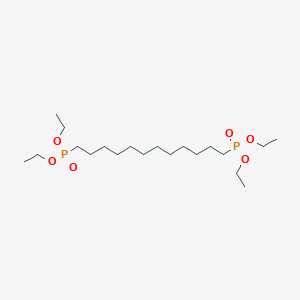
![Methyl 2-{[(5-chloro-2-hydroxyphenyl)carbamothioyl]amino}-5-ethylthiophene-3-carboxylate](/img/structure/B14133090.png)
